molecular formula C37H42Cl2N8O4 B12286369 2-Desbutyl-2-isopentyl-5-methylItraconazole

2-Desbutyl-2-isopentyl-5-methylItraconazole

Cat. No.: B12286369
M. Wt: 733.7 g/mol
InChI Key: YOEUGMJIMOBNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Desbutyl-2-isopentyl-5-methylItraconazole involves multiple steps, starting from itraconazole. The process typically includes:

    Desbutylation: Removal of the butyl group from itraconazole.

    Isopentylation: Introduction of an isopentyl group.

    Methylation: Addition of a methyl group at the 5th position.

These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Desbutyl-2-isopentyl-5-methylItraconazole undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to simpler compounds using reducing agents such as sodium borohydride.

    Substitution: Halogenation or nitration reactions to introduce new functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Desbutyl-2-isopentyl-5-methylItraconazole has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Desbutyl-2-isopentyl-5-methylItraconazole involves inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. The compound’s molecular targets and pathways are similar to those of itraconazole but with enhanced specificity and potency .

Comparison with Similar Compounds

2-Desbutyl-2-isopentyl-5-methylItraconazole can be compared with other itraconazole derivatives:

    Itraconazole: The parent compound with broad-spectrum antifungal activity.

    Hydroxyitraconazole: A metabolite with similar antifungal properties.

    Desbutylitraconazole: Another derivative with modified pharmacokinetics.

The uniqueness of this compound lies in its enhanced antifungal activity and specificity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-methyl-2-(3-methylbutyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42Cl2N8O4/c1-26(2)14-15-46-36(48)47(27(3)42-46)31-7-5-29(6-8-31)43-16-18-44(19-17-43)30-9-11-32(12-10-30)49-21-33-22-50-37(51-33,23-45-25-40-24-41-45)34-13-4-28(38)20-35(34)39/h4-13,20,24-26,33H,14-19,21-23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEUGMJIMOBNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42Cl2N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.